![molecular formula C20H24O3 B586467 Spiro[androsta-1,4-diene-6,2'-oxirane]-3,17-dione CAS No. 184972-12-1](/img/structure/B586467.png)
Spiro[androsta-1,4-diene-6,2'-oxirane]-3,17-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[androsta-1,4-diene-6,2’-oxirane]-3,17-dione is a chemical compound with the molecular formula C20H24O3 . It has a molecular weight of 312.4 g/mol . This compound is also known by its CAS number 184972-12-1 . It is a metabolite of exemestane, which is an antineoplastic (hormonal) agent .
Molecular Structure Analysis
The molecular structure of Spiro[androsta-1,4-diene-6,2’-oxirane]-3,17-dione is complex, with several rings and a spiro configuration . The InChI representation of the molecule isInChI=1S/C20H24O3/c1-18-7-5-12 (21)9-16 (18)20 (11-23-20)10-13-14-3-4-17 (22)19 (14,2)8-6-15 (13)18/h5,7,9,13-15H,3-4,6,8,10-11H2,1-2H3/t13-,14-,15-,18+,19-,20?/m0/s1
. The SMILES representation is C [C@]12CC [C@H]3 [C@H] ( [C@@H]1CCC2=O)CC4 (CO4)C5=CC (=O)C=C [C@]35C
. Physical And Chemical Properties Analysis
Spiro[androsta-1,4-diene-6,2’-oxirane]-3,17-dione has a molecular weight of 312.4 g/mol . It has a XLogP3-AA value of 2.1, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 0 rotatable bonds . The exact mass of the compound is 312.17254462 g/mol .Scientific Research Applications
Organic Synthesis
Spiro compounds, including Spiro[androsta-1,4-diene-6,2’-oxirane]-3,17-dione, are recognized as important building blocks in organic synthesis . They are used to produce a variety of spiro-heterocyclic frameworks through a wide range of chemical reactions . The unique conformational features, structural complexity, and rigidity of spiro compounds make them promising skeletal systems in drug discovery .
Pharmaceutical Applications
Spiro-indeno [1,2- b ]quinoxalines, which can be synthesized from spiro compounds, exhibit interesting biological activities and have promise for the generation of new drug candidates . Some of the synthesized spiro-indenoquinoxalines have potential pharmaceutical applications with anti-cancer, c-Jun N-terminal kinase inhibitory, anti-inflammatory, antinociceptive, antiproliferative, etc., activities .
Membrane Technology
Spiro-branched polymeric membranes, which can be designed using spiro compounds, have wide applications in desalination, wastewater treatment, and energy conversion and storage . These membranes allow for selective transport of either anions or cations .
Energy Storage
When applied to redox flow batteries, microporous membranes designed from spiro compounds deliver record-breaking performance at a high current density . This suggests a feasible strategy for the development of high-performance membranes that will find more applications critical to sustainability .
Drug Discovery
Spiro compounds are used in drug discovery due to their unique conformational features, structural complexity, and rigidity . The quinoxaline skeleton, which can be derived from spiro compounds, is a central structure of drugs including brimonidine, quinacillin, and varenicline .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(8R,9S,10R,13S,14S)-10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,2'-oxirane]-3,17-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-18-7-5-12(21)9-16(18)20(11-23-20)10-13-14-3-4-17(22)19(14,2)8-6-15(13)18/h5,7,9,13-15H,3-4,6,8,10-11H2,1-2H3/t13-,14-,15-,18+,19-,20?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNJDRLFFJDJAC-YCNUYBHRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC4(CO4)C5=CC(=O)C=CC35C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC4(CO4)C5=CC(=O)C=C[C@]35C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[androsta-1,4-diene-6,2'-oxirane]-3,17-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.